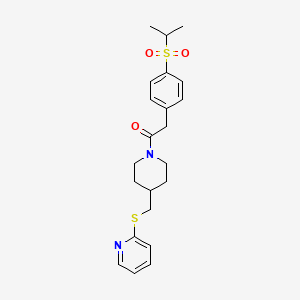

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidin-1-yl ethanone core substituted with a pyridin-2-ylthio methyl group and a 4-isopropylsulfonylphenyl moiety. Key structural elements include:

- Isopropylsulfonyl group: A bulky sulfonyl substituent that may enhance lipophilicity and influence binding interactions in biological systems.

- Pyridin-2-ylthio methyl group: A sulfur-containing heterocyclic substituent that could modulate electronic properties and metabolic stability.

- Piperidine ring: A six-membered nitrogen-containing ring common in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-17(2)29(26,27)20-8-6-18(7-9-20)15-22(25)24-13-10-19(11-14-24)16-28-21-5-3-4-12-23-21/h3-9,12,17,19H,10-11,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQVITRSCYBBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction profile, making it a candidate for various biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 366.56 g/mol. The presence of the isopropylsulfonyl group and the pyridine moiety is particularly noteworthy, as these functional groups are often associated with enhanced biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including receptors and enzymes involved in various physiological processes. The sulfonamide group may enhance solubility and bioavailability, while the piperidine ring can facilitate binding to target sites.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives suggest that they can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values reported for related compounds range from 6.25 µg/mL to 200 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 6.25 |

| Compound B | S. aureus | 12.5 |

| Compound C | Klebsiella pneumoniae | 25 |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its interaction with inflammatory pathways. It is believed that the compound may modulate cytokine production and inhibit pathways leading to inflammation, particularly relevant in autoimmune diseases .

Case Studies

- Case Study on Derivatives : A series of studies on structurally similar compounds demonstrated that modifications in the piperidine and sulfonamide groups significantly influenced their antimicrobial potency and anti-inflammatory effects. These studies employed both in vitro and in vivo models to assess efficacy .

- In Vivo Efficacy : In animal models, compounds bearing similar structures showed promise in reducing inflammation markers associated with rheumatoid arthritis and psoriasis. The results indicated a dose-dependent response, suggesting that higher doses yielded better therapeutic outcomes without significant toxicity .

Research Findings

Recent studies have expanded on the biological activities of compounds related to 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone by exploring their pharmacokinetics and safety profiles:

- Pharmacokinetics : Studies indicate favorable absorption rates and bioavailability in animal models, with peak plasma concentrations achieved within hours post-administration .

- Safety Profile : Toxicological assessments have shown that related compounds exhibit low toxicity at therapeutic doses, making them suitable candidates for further development .

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for several applications:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. The targeting of specific kinases involved in cancer progression is a promising area:

- Case Study: A study on small-molecule inhibitors highlighted the importance of modifying the sulfonamide group to enhance potency against ALK (anaplastic lymphoma kinase)-dependent tumors .

Neurological Disorders

Given its piperidine structure, this compound may exhibit neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease:

- Research Insight: Compounds that modulate neurotransmitter systems have shown promise in preclinical models .

Antimicrobial Properties

Similar sulfonamide derivatives have been explored for their antimicrobial properties, suggesting potential applications in treating infections:

- Data Point: Sulfonamides are known for their broad-spectrum antibacterial activity, which could be enhanced through structural modifications .

Comparison with Similar Compounds

Key Comparisons:

Sulfonyl Group Variation: The target compound’s isopropylsulfonyl group (C₃H₇SO₂) is bulkier than the methylsulfonyl (CH₃SO₂) group in Compound 3e . This increased steric bulk may reduce solubility but enhance target binding specificity in hydrophobic pockets.

Heterocyclic Substituents: The pyridin-2-ylthio methyl group in the target introduces a sulfur atom and aromatic nitrogen, which may improve metabolic stability compared to the methoxyphenylamino group in 3e . Compound 3e’s methoxyphenylamino group (OCH₃-NH-) could participate in hydrogen bonding, whereas the target’s pyridinylthio group may engage in π-π stacking.

Piperidine Ring Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.